(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone is a complex organic compound that features both bromine and hydroxyl functional groups This compound is of interest due to its unique structure, which combines a brominated phenyl ring with a brominated indolizine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action for (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and hydroxyl group may play a role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophenol: Another brominated compound with a thiol group.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
What sets (3-Bromo-4-hydroxyphenyl)(1-bromo-2-propylindolizin-3-yl)methanone apart is its combination of a brominated phenyl ring and a brominated indolizine moiety. This unique structure may confer specific properties, such as enhanced biological activity or unique reactivity, making it a valuable compound for further study.
Properties
CAS No. |
77832-74-7 |
---|---|
Molecular Formula |
C18H15Br2NO2 |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-(1-bromo-2-propylindolizin-3-yl)methanone |
InChI |
InChI=1S/C18H15Br2NO2/c1-2-5-12-16(20)14-6-3-4-9-21(14)17(12)18(23)11-7-8-15(22)13(19)10-11/h3-4,6-10,22H,2,5H2,1H3 |
InChI Key |
WRARENATOFSQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.